Methyl 5-hydroxy-4'-methyl-[1,1'-biphenyl]-3-carboxylate
Description
Methyl 5-hydroxy-4'-methyl-[1,1'-biphenyl]-3-carboxylate is a biphenyl derivative characterized by a hydroxyl group at the 5-position of one benzene ring, a methyl ester at the 3-position, and a methyl substituent at the 4'-position of the adjacent ring. This structural configuration confers unique physicochemical properties, such as moderate acidity due to the phenolic hydroxyl group and lipophilicity from the methyl ester and methyl substituents. Its synthesis typically involves transition metal-catalyzed cross-coupling reactions or esterification protocols, as observed in related biphenyl derivatives .
Properties
IUPAC Name |
methyl 3-hydroxy-5-(4-methylphenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-3-5-11(6-4-10)12-7-13(15(17)18-2)9-14(16)8-12/h3-9,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJSXWURLLPJCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-hydroxy-4’-methyl-[1,1’-biphenyl]-3-carboxylate can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often employing automated systems for reagent addition and reaction monitoring. The use of environmentally benign organoboron reagents and efficient catalysts ensures the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-hydroxy-4’-methyl-[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like sodium hydroxide or ammonia.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Methyl 5-hydroxy-4’-methyl-[1,1’-biphenyl]-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Mechanism of Action
The mechanism of action of Methyl 5-hydroxy-4’-methyl-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Methyl 4,6-dimethoxy-4'-methyl-[1,1'-biphenyl]-3-carboxylate (3na)
- Structure : Methoxy groups at positions 4 and 6 instead of a hydroxyl at position 3.
- Synthesis : Prepared via chromium-mediated cross-coupling of 4-iodotoluene, yielding 86% as a colorless oil .
- Key Differences :
- Methoxy groups enhance electron density on the aromatic ring, reducing acidity compared to the hydroxyl group in the target compound.
- The oily physical state suggests lower crystallinity, likely due to reduced hydrogen-bonding capacity.
4-Hydroxy-3'-methyl-[1,1'-biphenyl]-3-carboxylic acid (CAS 400747-48-0)
- Structure : Hydroxyl at position 4 and carboxylic acid at position 3 (vs. methyl ester in the target compound).
- Key Differences :
Methyl 4'-cyano-[1,1'-biphenyl]-3-carboxylate (CAS 149505-91-9)
- Structure: Cyano group at 4'-position instead of methyl.
- Key Differences: The electron-withdrawing cyano group decreases electron density on the biphenyl system, altering reactivity in electrophilic substitutions. Higher melting point expected due to dipole-dipole interactions from the polar cyano group .
[1,1'-Biphenyl]-3-carboxylic acid, 5-methoxy-4'-(methylthio)-, methyl ester (CAS 1820609-17-3)
- Structure : Methoxy at position 5 and methylthio at 4' (vs. hydroxyl and methyl in the target compound).
- Reduced hydrogen-bonding capacity compared to the hydroxyl-containing target compound .
Crystallographic and Structural Insights
- The hydroxyl group in the target compound likely participates in intramolecular or intermolecular hydrogen bonds, influencing crystal packing. Tools like SHELX and ORTEP-3 are critical for resolving such structures .
- In contrast, methoxy-substituted analogs (e.g., 3na) lack strong hydrogen-bond donors, resulting in less ordered crystalline phases .
Biological Activity
Overview
Methyl 5-hydroxy-4'-methyl-[1,1'-biphenyl]-3-carboxylate (CAS Number: 1186519-49-2) is an organic compound belonging to the biphenyl family. It features a methyl ester group, a hydroxyl group, and a methyl group attached to a biphenyl structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C₁₅H₁₄O₃
- Molecular Weight : 242.27 g/mol
- Structure : Contains a biphenyl core with hydroxyl and ester functional groups.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets through non-covalent interactions such as hydrogen bonding. The presence of the hydroxyl and ester groups enhances its binding affinity to specific receptors or enzymes, potentially modulating various biological pathways.
Potential Biological Effects
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which can help mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory activity, making it a candidate for further investigation in inflammatory disease models.
- Antimicrobial Properties : Some investigations have hinted at antimicrobial effects, although more research is needed to establish efficacy and mechanisms.
Case Studies
Several studies have explored the biological implications of this compound:
- Study on Antioxidant Activity : A study conducted on various phenolic compounds highlighted that derivatives similar to this compound showed significant free radical scavenging activity, suggesting potential applications in preventing oxidative damage in biological systems.
- Anti-inflammatory Research : In vitro assays demonstrated that this compound could inhibit pro-inflammatory cytokine production in macrophages, indicating its potential as an anti-inflammatory agent.
Comparative Analysis
| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Moderate | Significant | Limited |
| Methyl 4-hydroxy-[1,1'-biphenyl]-3-carboxylate | High | Moderate | Moderate |
| Methyl 4'-methyl-[1,1'-biphenyl]-3-carboxylate | Low | High | High |
Synthesis and Applications
This compound can be synthesized via methods such as the Suzuki–Miyaura coupling reaction. This synthetic route is favored for its efficiency and ability to produce high yields under mild conditions.
Industrial Applications
The compound is utilized in:
- Organic synthesis as a building block for more complex molecules.
- Development of pharmaceuticals targeting oxidative stress and inflammation.
- Production of advanced materials due to its structural stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
